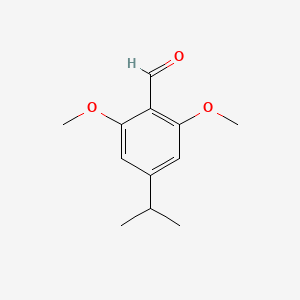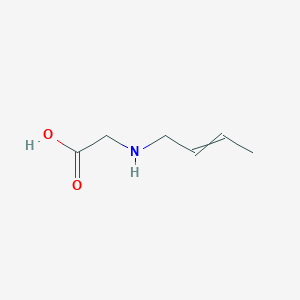![molecular formula C15H15ClO4S2 B14404434 1,1'-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene CAS No. 89593-83-9](/img/structure/B14404434.png)
1,1'-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene is a chemical compound with the molecular formula C15H15Cl It is characterized by the presence of a chloropropane group and two sulfonyl groups attached to a dibenzene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene typically involves a multi-step reaction process. One common method includes the following steps :
Step 1: The reaction of hydrogen chloride with a suitable precursor in chloroform at 20°C for 24 hours.
Step 2: The subsequent reaction with m-chloroperbenzoic acid in chloroform at ambient temperature, yielding a 91% product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.
Substitution: The chloropropane group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in chloroform.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfoxide intermediates, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfone and sulfoxide derivatives.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical structure.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with various biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene:
1,1’-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene: Similar in structure but may have different reactivity and applications.
Uniqueness
1,1’-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene stands out due to its specific combination of a chloropropane group and two sulfonyl groups attached to a dibenzene structure
Properties
CAS No. |
89593-83-9 |
|---|---|
Molecular Formula |
C15H15ClO4S2 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)-3-chloropropyl]sulfonylbenzene |
InChI |
InChI=1S/C15H15ClO4S2/c16-12-11-15(21(17,18)13-7-3-1-4-8-13)22(19,20)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
UNCMETBYNVYWAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CCCl)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


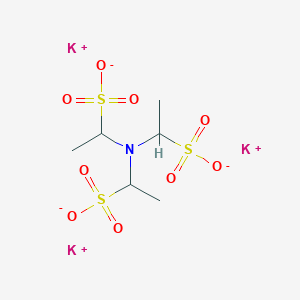

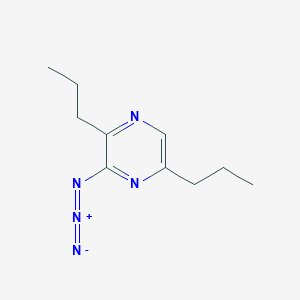
![1,8-Diazabicyclo[6.5.3]hexadecane](/img/structure/B14404382.png)
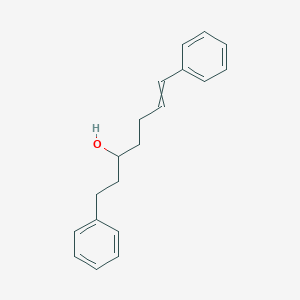


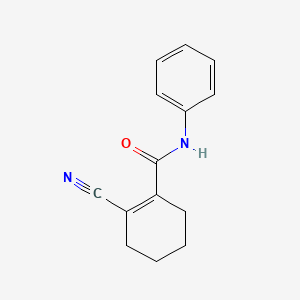
![(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline](/img/structure/B14404419.png)
![N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine](/img/structure/B14404426.png)
